1,1-Dibromo-3,3,3-trifluoroacetone

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4, molecular formula C3HBr2F3O, MW 269.84 g/mol) is a halogenated trifluoromethyl ketone featuring both a strongly electron-withdrawing -CF3 group and two α-bromine atoms attached to the same carbonyl carbon. This unique gem-dibromo configuration adjacent to a trifluoroacetyl moiety creates a highly electrophilic carbonyl center that distinguishes it from simpler halogenated ketones.

Molecular Formula C3HBr2F3O
Molecular Weight 269.84 g/mol
CAS No. 431-67-4
Cat. No. B027883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-3,3,3-trifluoroacetone
CAS431-67-4
Synonyms3,3-Dibromo-1,1,1-trifluoro-2-propanone;  1,1,1-Trifluoro-3,3-dibromoacetone;  3,3-Dibromo-1,1,1-trifluoropropan-2-one; 
Molecular FormulaC3HBr2F3O
Molecular Weight269.84 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)(Br)Br
InChIInChI=1S/C3HBr2F3O/c4-2(5)1(9)3(6,7)8/h2H
InChIKeyHEPPAPZASXFWTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) Procurement Guide: Compound Class and Differentiating Characteristics


1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4, molecular formula C3HBr2F3O, MW 269.84 g/mol) is a halogenated trifluoromethyl ketone featuring both a strongly electron-withdrawing -CF3 group and two α-bromine atoms attached to the same carbonyl carbon . This unique gem-dibromo configuration adjacent to a trifluoroacetyl moiety creates a highly electrophilic carbonyl center that distinguishes it from simpler halogenated ketones . The compound exists as a light-orange liquid with a boiling point of 111-113°C, density approximately 1.98 g/cm³, and requires storage under inert atmosphere at 2-8°C for optimal stability [1].

Why 1,1-Dibromo-3,3,3-trifluoroacetone Cannot Be Substituted with Generic Trifluoromethyl or Brominated Ketone Reagents


Substitution of 1,1-dibromo-3,3,3-trifluoroacetone with generic analogs such as bromoacetone or trifluoroacetone is not functionally equivalent due to fundamentally different reaction pathways and product profiles . Trifluoroacetone (1,1,1-trifluoroacetone) lacks the α-bromine atoms required for the tandem hydrolysis-condensation sequence that generates trifluoropyruvaldehyde hydrate, a critical intermediate for heterocyclic synthesis . Conversely, bromoacetone contains no -CF3 group and cannot introduce the metabolically stabilizing trifluoromethyl moiety into target molecules . The gem-dibromo arrangement in 1,1-dibromo-3,3,3-trifluoroacetone enables unique reactivity: basic hydrolysis with sodium acetate yields trifluoropyruvaldehyde hydrate quantitatively, which then undergoes condensation with aldehydes and amines to form trifluoromethyl-substituted imidazoles and pyrazines—a cascade inaccessible with mono-brominated or non-fluorinated ketones [1]. The procurement decision therefore hinges on whether the synthetic objective requires this specific dual-functionality (CF3 introduction plus reactive carbonyl/hydrolysis handle) rather than single-function halogenation or trifluoromethylation.

1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) Quantitative Differentiation Evidence for Procurement Decision-Making


Synthetic Accessibility and Yield Advantage in Heterocyclic Drug Intermediate Preparation

1,1-Dibromo-3,3,3-trifluoroacetone enables a streamlined two-step sequence to trifluoromethyl-substituted imidazoles and pyrazines via quantitative hydrolysis to trifluoropyruvaldehyde hydrate followed by condensation. This contrasts with alternative trifluoromethylation reagents such as trifluoroacetone, which lacks the dibromo functionality required for hydrolysis-based activation and cannot access the same downstream intermediates without additional functionalization steps . In the specific synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, the use of 1,1-dibromo-3,3,3-trifluoroacetone with sodium acetate in water at 100°C for 0.5 h under inert atmosphere yields the target product with a reported 45% yield after condensation .

Organic synthesis Heterocyclic chemistry Pharmaceutical intermediates

Trifluoromethyl Introduction Efficiency Compared to Conventional Reagents

As a trifluoromethyl building block, 1,1-dibromo-3,3,3-trifluoroacetone provides a pre-formed CF3 group covalently bound to a reactive carbonyl framework, enabling direct incorporation into heterocyclic scaffolds. In contrast, alternative CF3 sources such as TMSCF3 (Ruppert-Prakash reagent) or CF3I require separate activation (fluoride source or radical initiation) and are limited to nucleophilic or radical trifluoromethylation pathways that cannot simultaneously construct heterocyclic rings . The target compound's ultrafast reaction with nucleophiles stems from the electron-withdrawing effect of the CF3 group combined with the labile α-bromine atoms, creating a dual-electrophilic center that reacts orders of magnitude faster than trifluoroacetone .

Trifluoromethylation Fluorine chemistry Reagent selection

Structural Differentiation in Anti-Tumor CDK Inhibitor Synthesis

1,1-Dibromo-3,3,3-trifluoroacetone serves as a critical precursor specifically for 3,4-disubstituted pyrazole analogues evaluated as anti-tumor CDK inhibitors [1][2]. The compound's gem-dibromo-α-CF3-ketone architecture enables the construction of pyrazole rings with defined substitution patterns that are not accessible using alternative dibrominated ketones lacking the trifluoromethyl group (e.g., 1,1-dibromoacetone) or CF3-containing ketones lacking α-bromination (e.g., 1,1,1-trifluoroacetone) . The resulting 3,4-disubstituted pyrazole scaffold has demonstrated activity against multiple cancer cell lines, with the CF3 group contributing enhanced metabolic stability and lipophilicity optimization critical for in vivo efficacy [2].

Medicinal chemistry CDK inhibitors Pyrazole synthesis

Physicochemical Handling and Storage Differentiation for Laboratory Procurement

1,1-Dibromo-3,3,3-trifluoroacetone exhibits specific storage requirements that distinguish it from simpler halogenated ketones. The compound requires inert atmosphere storage at 2-8°C for optimal stability, with additional stability concerns including light sensitivity, thermal decomposition upon heating, and hygroscopicity [1]. These requirements are more stringent than those for trifluoroacetone (storage at room temperature) or bromoacetone (less sensitive to moisture and light), reflecting the enhanced reactivity imparted by the gem-dibromo-CF3 architecture . The compound's boiling point of 111-113°C and density of approximately 1.98 g/cm³ are well-characterized, enabling predictable distillation purification [1].

Chemical storage Laboratory reagents Handling protocols

Defined Reaction Outcome in Trifluoropyruvaldehyde Hydrate Generation

1,1-Dibromo-3,3,3-trifluoroacetone undergoes basic hydrolysis with aqueous sodium acetate to form trifluoropyruvaldehyde hydrate in a well-characterized, reproducible transformation [1]. This reaction outcome is documented in peer-reviewed synthetic methodology (J. Org. Chem., 58, 4033 (1993)) and provides a predictable entry point to fused pyrazine derivatives . In contrast, analogous hydrolysis of mono-brominated trifluoroacetone or non-brominated trifluoroacetone does not yield the same hydrate intermediate; bromoacetone hydrolysis yields entirely different products lacking the CF3 functionality [2]. The defined, single-product outcome of this hydrolysis distinguishes the target compound from alternatives that may generate complex mixtures under similar conditions.

Synthetic intermediates Pyrazine derivatives Reaction predictability

1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) Validated Research and Industrial Application Scenarios


Synthesis of Trifluoromethyl-Substituted Imidazole Drug Candidates

This compound is validated for the synthesis of 2-aryl-4-(trifluoromethyl)-1H-imidazoles via hydrolysis to trifluoropyruvaldehyde hydrate followed by condensation with aryl aldehydes and ammonia [1]. This application is particularly relevant for medicinal chemistry programs developing imidazole-based therapeutics, as the CF3 group enhances metabolic stability and membrane permeability. The route using 1,1-dibromo-3,3,3-trifluoroacetone is documented in the synthesis of neuroprotective imidazolyl nitrones (J. Med. Chem. 2000, 43, 2165-2175) and provides a reproducible pathway with defined reaction conditions [1].

Preparation of 3,4-Disubstituted Pyrazole Analogues for CDK Inhibitor Discovery

The compound is explicitly utilized as a precursor for synthesizing 3,4-disubstituted pyrazole analogues that function as anti-tumor CDK inhibitors [2][3]. This scaffold has been evaluated in oncology research programs targeting cyclin-dependent kinases, with multiple literature references documenting the synthetic utility of this specific dibromo-CF3-ketone building block in generating biologically active pyrazole derivatives [2].

Synthesis of Fused Pyrazine Derivatives via Trifluoropyruvaldehyde Hydrate Intermediate

Treatment of 1,1-dibromo-3,3,3-trifluoroacetone with aqueous sodium acetate generates trifluoropyruvaldehyde hydrate, a versatile intermediate for constructing fused pyrazine derivatives [4]. This application leverages the compound's unique hydrolysis behavior and is documented in peer-reviewed synthetic methodology (J. Org. Chem., 58, 4033 (1993)) . The resulting pyrazine scaffolds are valuable in pharmaceutical development for CNS-targeted and kinase inhibitor programs.

Trifluoromethyl Building Block for Fluorine-Containing Heterocyclic Compound Libraries

Due to the presence of the acetone moiety combined with the strongly electron-withdrawing CF3 group, this compound readily undergoes cyclocondensation with amino-containing compounds including amides, thioamides, thioureas, aminopyridines, and aminopyrazines to form CF3-containing imidazoles, thiophenes, oxazoles, and other heterocyclic systems . This application is suited for medicinal chemistry groups building fluorinated compound libraries where the trifluoromethyl group is required for improved pharmacokinetic properties.

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